Cas no 13484-37-2 (1-(2-Phenoxyethyl)piperazine)
1-(2-Phenoxyethyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Phenoxyethyl)piperazine
- 1-(2-PHENOXYETHYL)-PIPERAZINE
- 1-(2-phenoxyethyl)piperazine(SALTDATA: 2CH3SO3H)
- AKOS BC-2662
- ASISCHEM C56778
- CHEMBRDG-BB 4009995
- TIMTEC-BB SBB010186
- [2-(Piperazin-1-yl)ethoxy]benzene
- phenyl 2-(1-piperazinyl)ethyl ether
- 5-(1-Phenoxy-ethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
- 1-(2-Phenoxyethyl)-piperazine ,97%
- 1-[2-(Phenoxy)-ethyl]piperazine
- MFCD00454314
- Piperazine, 1-(2-phenoxyethyl)-
- MLS002639406
- EN300-11803
- CS-0116576
- PTJSLCXRMMGRLY-UHFFFAOYSA-N
- Z57317983
- 1-(2-Phenoxy-ethyl)-piperazine
- HMS1704O05
- 1-(2-Phenoxyethyl)piperazine, AldrichCPR
- AKOS000301477
- FT-0677467
- NSC-31326
- NSC31326
- 13484-37-2
- HMS3079P11
- 1-[2-phenoxyethyl]piperazine
- SCHEMBL211606
- SMR001548851
- BB 0217767
- DTXSID40283416
- FS-4474
- CHEMBL1885097
- BBL028595
- ALBB-014306
- STL377733
-
- MDL: MFCD00454314
- Inchi: 1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2
- InChI Key: PTJSLCXRMMGRLY-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CCN1CCNCC1
Computed Properties
- Exact Mass: 206.14200
- Monoisotopic Mass: 206.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.5A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
Experimental Properties
- Density: 1.033
- Boiling Point: 120 °C
- Flash Point: 156.4 °C
- PSA: 24.50000
- LogP: 1.23730
1-(2-Phenoxyethyl)piperazine Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 22-20/21/22
- Safety Instruction: 23-24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
1-(2-Phenoxyethyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-Phenoxyethyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016402-1g |
1-(2-Phenoxyethyl)piperazine |
13484-37-2 | 1g |
567CNY | 2021-05-07 | ||
| Fluorochem | 020107-1g |
1-[2-(Phenoxy)-ethyl]piperazine |
13484-37-2 | 95% | 1g |
£18.00 | 2022-03-01 | |
| Fluorochem | 020107-5g |
1-[2-(Phenoxy)-ethyl]piperazine |
13484-37-2 | 95% | 5g |
£77.00 | 2022-03-01 | |
| Fluorochem | 020107-10g |
1-[2-(Phenoxy)-ethyl]piperazine |
13484-37-2 | 95% | 10g |
£135.00 | 2022-03-01 | |
| Fluorochem | 020107-25g |
1-[2-(Phenoxy)-ethyl]piperazine |
13484-37-2 | 95% | 25g |
£268.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016402-1g |
1-(2-Phenoxyethyl)piperazine |
13484-37-2 | 1g |
567.0CNY | 2021-07-13 | ||
| TRC | P320863-10mg |
1-(2-Phenoxyethyl)piperazine |
13484-37-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P320863-50mg |
1-(2-Phenoxyethyl)piperazine |
13484-37-2 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P320863-100mg |
1-(2-Phenoxyethyl)piperazine |
13484-37-2 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Apollo Scientific | OR0891-2g |
1-(2-Phenoxyethyl)piperazine |
13484-37-2 | 98% | 2g |
£64.00 | 2025-02-19 |
1-(2-Phenoxyethyl)piperazine Suppliers
1-(2-Phenoxyethyl)piperazine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 1-(2-Phenoxyethyl)piperazine
1-(2-Phenoxyethyl)piperazine: A Comprehensive Overview
1-(2-Phenoxyethyl)piperazine (CAS No. 13484-37-2) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial applications. This compound, often referred to as piperazine derivative, belongs to the class of heterocyclic compounds and is widely used in pharmaceuticals, agrochemicals, and materials science. The piperazine ring serves as the core structure, while the benzene ring attached via an ether linkage introduces additional functionality, making it a valuable building block for advanced molecular designs.
The synthesis of 1-(2-Phenoxyethyl)piperazine involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly production processes. For instance, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields. This compound is also amenable to further functionalization, allowing researchers to tailor its properties for specific applications.
One of the most promising areas of research involving 1-(2-Phenoxyethyl)piperazine is its application in drug discovery. The compound's ability to form hydrogen bonds and its rigid structure make it an ideal candidate for targeting specific protein-protein interaction sites. Recent studies have demonstrated its potential as a scaffold for developing inhibitors of kinases and other enzymes implicated in cancer and neurodegenerative diseases. Additionally, its lipophilic nature enhances its ability to cross biological membranes, making it a valuable tool in medicinal chemistry.
In the field of materials science, 1-(2-Phenoxyethyl)piperazine has been explored as a precursor for the synthesis of advanced polymers and hybrid materials. Its ability to undergo polymerization under mild conditions has led to the development of novel materials with tailored mechanical and thermal properties. For example, researchers have successfully synthesized polyamides incorporating this compound, which exhibit enhanced durability and resistance to environmental factors.
The environmental impact of 1-(2-Phenoxyethyl)piperazine has also been a topic of interest. Studies have shown that the compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, ongoing research is focused on optimizing its degradation pathways to minimize any potential ecological risks. The development of biodegradable derivatives is an active area of investigation, particularly in the context of sustainable chemistry.
From a commercial perspective, 1-(2-Phenoxyethyl)piperazine is widely available from chemical suppliers worldwide. Its popularity stems from its cost-effectiveness, ease of handling, and compatibility with a wide range of synthetic protocols. The compound's availability has further fueled its adoption in both academic and industrial settings, contributing to its widespread use across diverse disciplines.
In conclusion, 1-(2-Phenoxyethyl)piperazine (CAS No. 13484-37-2) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications continue to make it an indispensable tool in scientific research and industrial innovation. As new discoveries emerge, this compound is poised to play an even more significant role in shaping the future of chemistry and related fields.
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